2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol typically involves chemical synthesis routes that require specific reaction conditions. One common method involves the reaction of 3-fluoro-2-methoxybenzaldehyde with chloroform and a base, followed by reduction to yield the desired product . Industrial production methods may involve optimization of these laboratory-scale reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol include:
2,2-Dichloro-1-(3-fluoro-2-methylphenyl)ethanol: Differing by the presence of a methyl group instead of a methoxy group.
2,2-Dichloro-1-(3-chloro-6-fluoro-2-methoxyphenyl)ethanol: Differing by the presence of an additional chlorine atom on the phenyl ring. These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and reactivity.
Properties
Molecular Formula |
C9H9Cl2FO2 |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-8-5(7(13)9(10)11)3-2-4-6(8)12/h2-4,7,9,13H,1H3 |
InChI Key |
QYQWUSLFISOODQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C(C(Cl)Cl)O |
Origin of Product |
United States |
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